Cas no 63751-90-6 (1,2-Cyclopropanedicarboxylic acid, 1-chloro-)

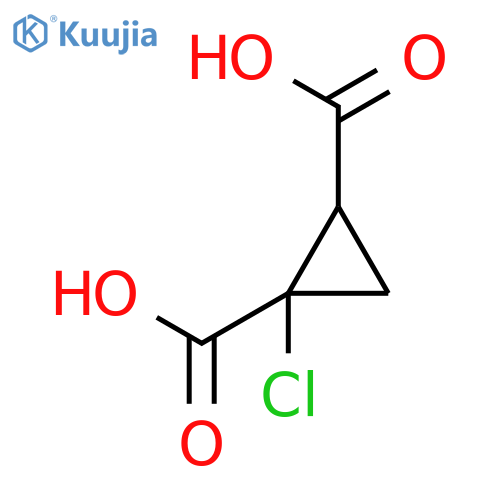

63751-90-6 structure

商品名:1,2-Cyclopropanedicarboxylic acid, 1-chloro-

1,2-Cyclopropanedicarboxylic acid, 1-chloro- 化学的及び物理的性質

名前と識別子

-

- 1,2-Cyclopropanedicarboxylic acid, 1-chloro-

- 63751-90-6

- 1-Chloro-1,2-cyclopropanedicarboxylic acid

- MFCD24512926

- 1-chlorocyclopropane-1,2-dicarboxylic acid

- SCHEMBL9018584

-

- MDL: MFCD24512926

- インチ: InChI=1S/C5H5ClO4/c6-5(4(9)10)1-2(5)3(7)8/h2H,1H2,(H,7,8)(H,9,10)

- InChIKey: MWANFLQBKJMGKL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 163.9876363g/mol

- どういたいしつりょう: 163.9876363g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

1,2-Cyclopropanedicarboxylic acid, 1-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-45262516-1.0g |

1-CHLOROCYCLOPROPANE-1,2-DICARBOXYLIC ACID |

63751-90-6 | 95% | 1.0g |

$0.0 | 2023-01-01 | |

| abcr | AB275101-1g |

1-Chloro-1,2-cyclopropanedicarboxylic acid; . |

63751-90-6 | 1g |

€690.00 | 2025-02-17 | ||

| abcr | AB275101-1 g |

1-Chloro-1,2-cyclopropanedicarboxylic acid; . |

63751-90-6 | 1g |

€690.00 | 2023-04-26 |

1,2-Cyclopropanedicarboxylic acid, 1-chloro- 関連文献

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

63751-90-6 (1,2-Cyclopropanedicarboxylic acid, 1-chloro-) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:63751-90-6)1,2-Cyclopropanedicarboxylic acid, 1-chloro-

清らかである:99%

はかる:1g

価格 ($):409.0